molecular formula C13H20ClNO B2698438 2-(Ethylamino)-1-(3-ethylphenyl)propan-1-one,monohydrochloride CAS No. 2446466-61-9

2-(Ethylamino)-1-(3-ethylphenyl)propan-1-one,monohydrochloride

Cat. No. B2698438
M. Wt: 241.76
InChI Key: MLGXJAFYPGFRER-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

X-ray Structures and Computational Studies

  • X-ray Crystallography and DFT Studies : The molecular structures of various cathinones, which are structurally related to the specified compound, have been elucidated using X-ray diffraction and density functional theory (DFT) methods. These studies provide insights into the electronic and geometric properties of these compounds, aiding in the understanding of their chemical behavior and potential applications in materials science and molecular engineering (Nycz et al., 2011).

Metabolism and Detection

  • Identification of Metabolites : Research has identified specific metabolites of new designer drugs related to the compound , using synthesized standards. This work is crucial for forensic science, toxicology, and therapeutic drug monitoring, highlighting the metabolic pathways and potential biomarkers for detection (Zaitsu et al., 2009).

Synthesis and Reactivity

  • Synthesis and Photopolymerization : Novel monomers for dental applications have been synthesized, demonstrating the potential of related compounds in creating new materials with specific functional properties. This research contributes to the development of advanced dental adhesives and coatings, emphasizing the chemical versatility and application potential of these compounds (Catel et al., 2008).

Analytical and Material Applications

  • Copper Determination in Samples : The use of complexing agents derived from similar structural frameworks for the spectrophotometric determination of copper in pharmaceutical and biological samples has been explored. This application is significant for environmental monitoring, pharmaceutical quality control, and clinical diagnostics, showcasing the analytical utility of these compounds (Dalman et al., 2002).

Advanced Chemical Synthesis

  • Catalysis by Ionic Liquids : The catalytic activity of ionic liquids containing functional groups similar to the specified compound for the preparation of propylene carbonate from CO2 and propylene oxide demonstrates innovative approaches to carbon capture and utilization technologies. This research points to the environmental and industrial applications of such compounds, offering solutions for sustainable chemistry (Zhang et al., 2020).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a reliable source for specific information about this compound. It’s important to handle all chemical substances with care and to follow safety guidelines.


properties

IUPAC Name

2-(ethylamino)-1-(3-ethylphenyl)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-4-11-7-6-8-12(9-11)13(15)10(3)14-5-2;/h6-10,14H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGXJAFYPGFRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(=O)C(C)NCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylamino)-1-(3-ethylphenyl)propan-1-one,monohydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Ethylamino)-1-(3-ethylphenyl)propan-1-one,monohydrochloride
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2-(Ethylamino)-1-(3-ethylphenyl)propan-1-one,monohydrochloride
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2-(Ethylamino)-1-(3-ethylphenyl)propan-1-one,monohydrochloride
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2-(Ethylamino)-1-(3-ethylphenyl)propan-1-one,monohydrochloride
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